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molecular formula C13H14ClNO4 B8360783 2-[[2-(3-Chloro-4-prop-2-enoxyphenyl)acetyl]amino]acetic acid CAS No. 54139-62-7

2-[[2-(3-Chloro-4-prop-2-enoxyphenyl)acetyl]amino]acetic acid

Cat. No. B8360783
M. Wt: 283.71 g/mol
InChI Key: HCYTXRRZWZWRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452783

Procedure details

4-Allyloxy-3-chloro-phenylacetyl-glycine methyl ester (0.594 g) was suspended in acetone (8.0 ml) to which was added aqueous sodium hydroxide solution (1 M, 4.0 ml) and the whole was warmed to 40° C. for 30 min. After the solution had been cooled to 0° C., the pH was adjusted to 2-3 using dilute hydrochloric acid (3 M) and quickly extracted with ethyl acetate (20 ml). The extract was dried (anhydrous sodium sulphate). The solvent was evaporated at reduced pressure to leave a solid residue (450 mg), m.p. 115°-119° C. After recrystallisation from ethyl acetate/light petroleum (b.p. 60°-80° C.) the above-named product, m.p. 117°-119° C., was obtained.
Name
4-Allyloxy-3-chloro-phenylacetyl-glycine methyl ester
Quantity
0.594 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH2:4][NH:5][C:6](=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH:16]=[CH2:17])=[C:10]([Cl:18])[CH:9]=1.[OH-].[Na+].Cl>CC(C)=O>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:6]([NH:5][CH2:4][C:3]([OH:20])=[O:2])=[O:19])=[CH:9][C:10]=1[Cl:18])[CH:16]=[CH2:17] |f:1.2|

Inputs

Step One
Name
4-Allyloxy-3-chloro-phenylacetyl-glycine methyl ester
Quantity
0.594 g
Type
reactant
Smiles
COC(CNC(CC1=CC(=C(C=C1)OCC=C)Cl)=O)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution had been cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
quickly extracted with ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (anhydrous sodium sulphate)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C=C1)CC(=O)NCC(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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